1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, the conditions required for these reactions, and the yield of the product .Molecular Structure Analysis
This would involve determining the 3D structure of the molecule, including the types of bonds (single, double, triple, etc.), bond lengths and angles, and any functional groups present .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Structure and Interactions
- Studies on substituted pyrazole derivatives have revealed nonplanar molecular structures with weak intermolecular interactions such as C-H...O, C-H...π, and π-π interactions. These structural insights can be crucial for understanding the reactivity and potential binding mechanisms of similar compounds in biological systems (Carlos Bustos et al., 2015).
Synthesis and Biological Activities
- Research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, has shown that some of these compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential agricultural applications of similar sulfonamide derivatives (Baolei Wang et al., 2015).
- A series of compounds with benzodiazepinone structures demonstrated antimicrobial and anticancer activities, indicating their potential in medical and pharmaceutical research (Deepak Verma et al., 2015).
Chemical Transformations and Synthesis Techniques
- Investigations into thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles have provided insights into the reactivity and stability of pyrazole-based compounds under various conditions, which is essential for their application in synthetic chemistry and material science (V. Vasin et al., 2014).
Antimicrobial and Antioxidant Properties
- Sulfonamide derivatives of pyrazoles have been synthesized and tested for their antimicrobial and antioxidant activities, revealing significant potential for the development of new therapeutic agents (Jagdish R. Badgujar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-13-18(14(2)20-19-13)29(26,27)22-9-5-8-21(10-11-22)28(24,25)17-7-4-6-16(12-17)15(3)23/h4,6-7,12H,5,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXNMZFVJSGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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